molecular formula C6H12N2 B127493 1,4-Diazabicyclo[2.2.2]octane CAS No. 280-57-9

1,4-Diazabicyclo[2.2.2]octane

Cat. No. B127493
CAS RN: 280-57-9
M. Wt: 112.17 g/mol
InChI Key: IMNIMPAHZVJRPE-UHFFFAOYSA-N
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Description

1,4-Diazabicyclo[2.2.2]octane, commonly referred to as DABCO, is a quasi-spherical molecule that has been extensively studied due to its interesting properties and applications in various fields of chemistry. It is known for its ability to facilitate switchable materials with high phase transition temperatures and has been utilized as a chiral ligand in asymmetric synthesis . Additionally, DABCO derivatives have been synthesized for use in supramolecular chemistry, showcasing their potential as functionalized building blocks .

Synthesis Analysis

The synthesis of chiral 2,3-disubstituted DABCO derivatives has been reported, which are used as ligands for osmium-catalyzed asymmetric dihydroxylation of olefins, yielding optically active diols . Furthermore, the synthesis of racemic and enantiomeric 2,5-diazabicyclo[2.2.2]octane-3,6-dione-dicarboxylic acids and their diesters has been described, highlighting their role in the self-assembly of cage structures for supramolecular chemistry . DABCO has also been used as a catalyst for the clean, one-pot synthesis of tetrahydrobenzo[b]pyran derivatives in aqueous media, demonstrating its efficiency and environmental friendliness .

Molecular Structure Analysis

The molecular structure of DABCO has been characterized through various methods, including X-ray structural analysis and DFT geometry optimizations. The parent ring system of DABCO has been compared with that of nortropane, revealing insights into interatomic interactions and vibrational properties . The crystal structure of DABCO-based organic crystals has been studied, showing features such as supramolecular hydrogen bond chains .

Chemical Reactions Analysis

DABCO has been shown to act as an organocatalyst in the activation of N-chlorosuccinimide towards the chlorination of alkenes, leading to the formation of highly functionalized trans-chloro esters . It has also catalyzed the synthesis of pyrazolo[1,2-a][1,2,4]triazole-1,3-dione derivatives under ultrasound acceleration, indicating its versatility in facilitating various chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of DABCO have been explored through the study of its salts with bis(trifluoromethylsulfonyl)amine, revealing reversible phase transitions and polymorphism . The dielectric and second harmonic generation properties of DABCO have also been investigated, with findings indicating switchable phase transitions in DABCO-based materials . Additionally, the thermal behavior of DABCO salts has been analyzed using techniques such as DSC and TGA .

Scientific Research Applications

Catalysis in Organic Synthesis

DABCO is extensively used as a catalyst in organic synthesis. It has gained attention due to its attributes like being eco-friendly, highly reactive, easy to handle, and non-toxic. It is particularly effective in various organic transformations, producing products with excellent yields and high selectivity (Baghernejad, 2010).

Acceleration of Condensation Reactions

It serves as an efficient catalyst for accelerating condensation reactions. An example of this is its use in the three-component condensation reactions between malononitrile, 4-arylurazoles, and aromatic aldehydes under ultrasound irradiation conditions, facilitating rapid reactions under mild conditions (Azarifar et al., 2013).

Synthesis of Biologically Active Compounds

DABCO has been utilized in the preparation of biologically active compounds, such as tetrahydrobenzo[b]pyran and pyrano[2,3-d]pyrimidinone derivatives. These compounds are significant in the pharmaceutical industry. The process of synthesis using DABCO is noted for its high yields, short reaction times, and simple work-up procedures (Shirini et al., 2017).

As an Oxidizing Agent

DABCO has been modified to act as an oxidizing agent for converting alcohols into their carbonyl compounds. Its stability and efficiency in this role are noteworthy, especially under microwave irradiation (Tajbakhsh & Habibzadeh, 2006).

In Material Science

DABCO is used in material science for creating switchable materials with high phase transition temperatures. Its structural properties make it suitable for preparing materials with unique dielectric and second harmonic generation properties (You et al., 2022).

Promoting Decarboxylative Acylation

It is effective for decarboxylative acylation of carboxylic acids, allowing the formation of a variety of important amides and esters (Zhang et al., 2017).

Versatility in Chemical Reactions

DABCO's versatility extends to its use in various chemical reactions like electrophilic and nucleophilic substitution, cycloaddition, isomerization, and rearrangement reactions (Bugaenko et al., 2020).

Green Chemistry Applications

Its use in green chemistry is highlighted by its role as a catalyst for the synthesis of tetrahydrobenzo[b]pyran derivatives via environmentally friendly methods (Tahmassebi et al., 2011).

In Synthesis of Modified Borohydrides

DABCO is involved in the synthesis of modified borohydrides, which are used for efficient reduction of various azides (Firouzabadi et al., 1998).

In Halogenation/Esterification Reactions

It acts as an organocatalyst in halogenation/esterification reactions of alkenes, indicating its potential in the synthesis of functionalized compounds (Pimenta et al., 2017).

Electrophilic Fluorination

DABCO derivatives are used in electrophilic fluorination of organic substrates, demonstrating good yields and regioselectivity under mild conditions (Lal, 1993).

Safety And Hazards

DABCO is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It is a flammable solid and may form combustible dust concentrations in air . It is recommended to use only under a chemical fume hood, wear personal protective equipment/face protection, and avoid contact with skin, eyes, or clothing .

Future Directions

DABCO has been evaluated as a starting material for the synthesis of 1-alkyl-4-(2-phenoxyethyl)piperazines and related derivatives . It has garnered a lot of interest for numerous organic transformations and is expected to be used in future research and applications .

properties

IUPAC Name

1,4-diazabicyclo[2.2.2]octane
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InChI

InChI=1S/C6H12N2/c1-2-8-5-3-7(1)4-6-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMNIMPAHZVJRPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCN1CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

51390-22-8 (diacetate)
Record name Triethylenediamine
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DSSTOX Substance ID

DTXSID0022016
Record name 1,4-Diazabicyclo[2.2.2]octane
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Molecular Weight

112.17 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid; Other Solid; Pellets or Large Crystals, White crystals with an ammonia-like odour; Sublimes (goes directly from solid to vapour) readily at room temperature; Extremely hygroscopic (absorbs moisture from the air); [CHEMINFO]
Record name 1,4-Diazabicyclo[2.2.2]octane
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Record name Triethylene diamine
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Boiling Point

174 °C
Record name 1,4-DIAZABICYCLO(2.2.2)OCTANE
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Flash Point

62 °C
Record name Triethylene diamine
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Solubility

13 g/100 g acetone at 25 °C; 51 g/100 g benzene at 25 °C; 77 g/100 g ethanol at 25 °C; 26.1 g/100 g methyl ethyl ketone at 25 °C, Soluble in chloroform, 45 g/100 g water at 25 °C
Record name 1,4-DIAZABICYCLO(2.2.2)OCTANE
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Density

1.14 at 28 °C (Water = 1)[NITE; Chemical Risk Information Platform (CHRIP). Biodegradation and Bioconcentration. Ver 2006.01.30 Updated. National Institute of Technology and Evaluation. Tokyo, Japan. Thiodiethylene glycolBicyclo
Record name 1,4-DIAZABICYCLO(2.2.2)OCTANE
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Vapor Pressure

0.74 [mmHg]
Record name Triethylene diamine
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Product Name

1,4-Diazabicyclo[2.2.2]octane

Color/Form

Colorless hygroscopic crystals

CAS RN

280-57-9
Record name Dabco
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Record name 1,4-Diazabicyclo[2.2.2]octane
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Record name TRIETHYLENEDIAMINE
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Record name 1,4-DIAZABICYCLO(2.2.2)OCTANE
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Melting Point

158 °C
Record name 1,4-DIAZABICYCLO(2.2.2)OCTANE
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Synthesis routes and methods I

Procedure details

The compound (V) is reacted with a carbonic ester (e.g. diethyl carbonate, dimethyl carbonate, benzyl carbonate) in the presence of a base (e.g. lithium carbonate, sodium carbonate, potassium carbonate, sodium hydroxide, potassium hydroxide, sodium methoxide, sodium ethoxide, diisopropylethylamine, triethylamine) to produce the compound (VI). Alternatively, the compound (V) is reacted with phosgene, methyl chlorocarbonate, ethyl chlorocarbonate, benzyl chlorocarbonate or carbonyl diimidazole or its related compound, if necessary, in the presence of a base (e.g. triethylamine, diisopropylethylamine, 1,4-di azabicyclo[2.2.2]octane, 1,8-diazabicyclo[5.4.0]undec-7-ene) to give the compound (VI).
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Synthesis routes and methods II

Procedure details

40 parts by weight of carbon black grafted with styrene "GP-E-3" (manufactured by Ryoyu Kogyo K. K.), which contains 40% by weight of styrene monomer, 30% by weight of polystyrene and 30% by weight of grafted carbon black, 1.5 parts by weight of charge control agent of negative charging type 3-methyl-5-nitroimidazole, 4.5 parts by weight of lauroyl peroxide, 9.0 parts by weight of tolylene diisocyanate "Coronate T-100" (mfd. by Nippon Polyurethane Industry Co., Ltd.) and 0.5 part by weight of phenyl isocyanate were added to a mixture of 50 parts by weight of styrene with 35 parts by weight of 2-ethylhexyl acrylate and 0.9 part by weight of divinylbenzene to prepare a polymerizable composition. The polymerizable composition was added to 800 g of a 4 wt. % solution of calcium phosphate in an aqueous colloid previously prepared in a 2-l separable glass flask in such an amount that the concentration of the polymerizable composition became 30 % by weight based on the total of the aqueous colloid solution and the polymerizable composition. The mixture was dispersed and emulsified on a TK Homomixer mfd. by Tokushu Kika Kogyo Co., Ltd. at 10,000 rpm at 5° C. for 2 min. A four neck glass lid was placed on the flask and fitted with a reflux condenser, a thermometer, a dropping funnel having a nitrogen-inlet tube and a stainless steel stirring rod. The flask was placed in an electric mantle. A mixed solution of 24.0 g of resorcinol, 3.0 g of m-aminophenol, 2.2 g of t-butyl alcohol, 0.5 g of 1,4-diazabicyclo[2.2.2]-octane and 40 g of deionized water was prepared and added dropwise into the flask through the dropping funnel while stirring over a period of 30 min. Then the temperature was elevated to 85° C. while continuing the stirring under nitrogen and the reaction was conducted for 10 h. After cooling the reaction mixture, the dispersant was dissolved by adding 10% aqueous hydrochloric acid solution, and the mixture was filtered. The residue was washed with water, dried at 45° C. for 12 hr under a reduced pressure of 20 mmHg, and classified by means of an air classifier to give an encapsulated toner having an average particle diameter of 9 μm wherein the shell comprises a resin having thermally dissociable urethane bonds. The glass transition point of the resin in the core material of the encapsulated toner and the softening point of the encapsulated toner were 32.0° C. and 129.5° C., respectively.
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40 g
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Coronate
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Polyurethane
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50
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stainless steel
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Synthesis routes and methods III

Procedure details

At room temperature, a three-neck flask equipped with a reflux condenser, internal thermometer, dropping funnel and stirrer under protective nitrogen gas was initially charged with 4.6 g of zinc powder (71 mmol) in 40 ml of tetrahydrofuran. After 1.13 ml of trimethylchlorosilane had been added, the mixture was heated to 50° C. for 15 min and 10 g of 1-phenylhexan-3-one (57 mmol, prepared by base-catalyzed aldol condensation of benzaldehyde and pentan-2-one and subsequent hydrogenation of the 1-phenylhex-1-en-3-one obtained) were added undiluted. Subsequently, 10.4 g of methyl bromoacetate (68 mmol) were added dropwise within 5 min and the temperature was maintained at 50° C. by external cooling. The mixture was then stirred at 50° C. for 10 min (formation of the zinc alkoxide). After cooling to 10° C., 7.4 g of trimethylchlorosilane (68 mmol) were added and the mixture was heated to 40° C. for 30 min. At 20° C., 9.6 g of 1,4-diazabicyclo[2.2.2]octane (85 mmol), dissolved in 55 g of tetrahydrofuran, were added, and the precipitate formed immediately. The precipitate formed (complex of zinc bromide chloride and 1,4-diazabicyclo[2.2.2]octane) was then filtered off. The precipitate was washed twice with 30 ml of tetrahydrofuran each time, and tetrahydrofuran was subsequently distilled off completely under reduced pressure (recycling of anhydrous solvent). The residue was admixed with 50 ml of pentane, cooled to −20° C., stirred for 60 min, and residues of solid were filtered off. Pentane was distilled off under reduced pressure (recovery of pentane) and the desired product 3-trimethylsiloxy-3-(2″-phenylethyl)caproate was obtained in a yield of 16 g (87% of theory) and a purity of >97% (HPLC). The zinc content of the product was 70 ppm (ICP).
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7.4 g
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9.6 g
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55 g
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4.6 g
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40 mL
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1.13 mL
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pentan-2-one
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zinc alkoxide
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Synthesis routes and methods IV

Procedure details

In accordance with the second procedure, the 4-alkanesulfonaminobenzoylacetonitrile is first prepared by reaction of an alkanesulfonylchloride with 4-amino-benzoylacetonitrile at room temperature in dry pyridine. This product is in turn reacted with a dialkylaminobenzaldehyde at reflux temperature in isopropyl alcohol, acetonitrile, nitromethane, or a similar polar solvent and in the presence of a catalytic amount of piperidine, or another catalyst of comparable basicity such as tetramethylguanidine or triethylenediamine, to yield the desired dye.
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alkanesulfonylchloride
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dialkylaminobenzaldehyde
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Synthesis routes and methods V

Procedure details

Ozone was delivered to an agitated solution of (3S,5R,6S)-3-allyl-5-(3-chlorophenyl)-6-(4-chlorophenyl)-1-((S)-1-(isopropylsulfonyl)-3-methylbutan-2-yl)-3-methylpiperidin-2-one (4.0 Kg, 7.27 mol) in a mixture of water (6 L) and acetonitrile (54 L) using a subsurface C22 Hastelloy sparger at 20° C. over the course of ten hours. An aqueous solution of sodium chlorite (80 wt %, 2.5 Kg, 29 mol) in water (14 L) was added over the course of 1 h, maintaining the temperature of the mixture below 40° C. The reaction mixture was agitated for 12 h and a solution of sodium bisulfite (3.0 Kg, 29 mol) in water (14 L) was added over the course of 2 h, maintaining the temperature of the reaction mixture below 40° C. The mixture was agitated for 1 h and the phases were separated. To the organic phases were added isopropyl acetate (IPAC) (20 L) and 1M aqueous sodium phosphate pH 6 (8 L). The mixture was agitated for 30 min and the phases were separated. The organic phase was washed with 1M aqueous sodium phosphate pH 6 (20 L) and with 1M aqueous sodium chloride (20 L). The mixture was distilled under reduced pressure to produce a distillate mass of 75 Kg while simultaneously adding isopropyl acetate (80 L). The water content of the solution by Karl Fisher was less than one percent. The organic phase was filtered. The solution was further distilled to a volume of approximately 16 L. The solution was heated to 55° C. and 1,4-diazabicyclo[2.2.2]octane (DABCO, 424 g, 3.65 mol) was added. (3S,5R,6S)-3-allyl-5-(3-chlorophenyl)-6-(4-chlorophenyl)-1-((S)-1-(isopropylsulfonyl)-3-methylbutan-2-yl)-3-methylpiperidin-2-one 1,4-diazabicyclo[2.2.2]octane (DABCO) salt seeds (136 g, 0.18 mol) were added as a slurry in isopropyl acetate and heptane (1/1, 800 mL). The mixture was agitated at 55° C. for 20 minutes and cooled to 20° C. over the course of 2 h. Heptane was added (16.8 L) over the course of 1 h and the mixture was agitated at 20° C. for 12 h. The product was filtered and the filter cake was washed once with a mixture of isopropyl acetate and heptane (2/3, 21 L) and once with a mixture of isopropyl acetate and heptane (1/4, 21 L). The product was dried under nitrogen to afford Compound A DABCO Salt (4.64 Kg) in 87% yield (100% liquid chromatography area percent (LCAP), 78.9 wt % Compound A). The compound A DABCO salt is a solvate of isopropyl acetate (IPAC) in accordance with Scheme 3. The Compound A DABCO Salt is the better performing purification control point to enhance the purity of the drug substance (Compound A). Typically, the purity of crude reaction mixtures of 97 to 99 liquid chromatography area percent purity can be improved to 100 liquid chromatography area percent purity (no impurity at greater level than 0.05 liquid chromatography area percent) using the crystallization of the DABCO salt. For comparison, enhancement of purity of the drug substance (Compound A) using Compound A Ethanolate as a control point allows for crude reaction mixtures of 97 to 99 liquid chromatography area percent purity to be improved to 99.5 to 99.6 liquid chromatography area percent purity (and multiple impurities are present in the filtered material at greater levels than 0.05 liquid chromatography area percent).
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424 g
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0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Diazabicyclo[2.2.2]octane
Reactant of Route 2
1,4-Diazabicyclo[2.2.2]octane
Reactant of Route 3
1,4-Diazabicyclo[2.2.2]octane
Reactant of Route 4
1,4-Diazabicyclo[2.2.2]octane
Reactant of Route 5
1,4-Diazabicyclo[2.2.2]octane
Reactant of Route 6
1,4-Diazabicyclo[2.2.2]octane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.